4-Methylthiazole-5-carboxylic acid hydrochloride

Übersicht

Beschreibung

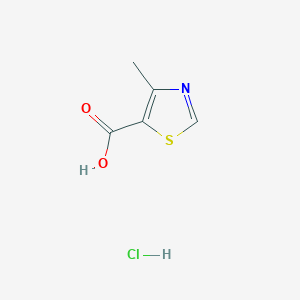

4-Methylthiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H5NO2S·HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

The molecular weight of 4-methylthiazole-5-carboxylic acid hydrochloride is 17963 , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been known to exhibit a range of biological activities, potentially leading to various molecular and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiazole-5-carboxylic acid hydrochloride typically involves the reaction of 4-Methylthiazole-5-carboxylic acid with hydrochloric acid. One common method starts with the preparation of 4-Methylthiazole-5-carboxylic acid, which can be synthesized by the condensation of 2-chloroacetylacetate with thiourea, followed by cyclization and oxidation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of ammonium thiocyanate and 2-chloroacetylacetate in a solvent-free reaction can simplify the process and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylthiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methylthiazole-5-carboxylic acid and its derivatives have various applications, particularly in pharmaceutical research and development. The applications stem from their unique chemical properties and biological activities.

Pharmaceutical Applications

- Intermediate in Drug Synthesis 4-methyl-5-formyl-thiazole is useful as an intermediate in the preparation of Cefditoren .

- Anti-cancer Agents Derivatives of 4-methylthiazole-5-carboxylic acid have been studied for their potential as anti-cancer agents .

- Treatment of Type 2 Diabetes Mellitus 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, a thiazole derivative, has shown promise in treating hyperglycemia, insulin resistance, and related conditions in animal models .

Chemical Synthesis Applications

- Preparation of 4-methyl-5-formyl-thiazole A process for the preparation of 4-methyl-5-formyl-thiazole involves oxidizing 4-methyl-5-hydroxymethyl thiazole using an oxidizing agent at a controlled temperature . The oxidizing agent can be pyridinium chlorochromate (PCC), NaOCl, or KBr in the presence of TEMPO, or Jones reagent (CrO3/H2SO4), with solvents like dichloromethane or ethylacetate .

- Polymorph Selection 4-methyl-5-thiazolecarboxylic acid is used in techniques for selectively producing a desired polymorph of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid .

Cosmetic Applications

- Cosmetic Product Development Experimental design techniques are employed to optimize the formulation and development of stable, safe, and effective cosmetic products .

Research Tools

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methylthiazole-5-carboxylic acid

- 2-Aminothiazole-4-carboxylic acid

- 4-Methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Methylthiazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and potency in various applications .

Biologische Aktivität

4-Methylthiazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: CHClNOS

Molecular Weight: 179.63 g/mol

CAS Number: 1184982-16-0

The compound features a thiazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

This compound exhibits several mechanisms of action:

- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in biological systems.

- Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines, thus alleviating inflammation.

- Antimicrobial Properties: It demonstrates activity against various bacterial and fungal strains.

Antidiabetic Effects

A notable study investigated the effects of a derivative of 4-methylthiazole-5-carboxylic acid on insulin sensitivity and lipid profiles in diabetic rats. The results indicated that administration of the compound significantly reduced serum glucose levels and improved insulin sensitivity over a four-week period. Key findings included:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serum Glucose (mg/dL) | 250 ± 15 | 150 ± 10 |

| Insulin (µU/mL) | 30 ± 5 | 10 ± 2 |

| Total Cholesterol (mg/dL) | 200 ± 20 | 120 ± 15 |

| HDL Cholesterol (mg/dL) | 40 ± 5 | 60 ± 8 |

Histopathological examinations revealed that the compound restored normal morphology in pancreatic islets, indicating protective effects against diabetes-induced damage .

Anticancer Activity

Research has also highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines. A recent study showed that certain derivatives exhibited significant cytotoxicity, with viability rates dropping below 20% for treated cancer cells compared to control groups. For instance:

| Cell Line | Viability (%) Control | Viability (%) Treated |

|---|---|---|

| MCF-7 | 85 | <20 |

| A549 | 80 | <15 |

| LX-2 (Normal) | 90 | >70 |

These findings suggest that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, highlighting its potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The compound is metabolized through various pathways, leading to the formation of active metabolites that contribute to its biological effects.

Case Studies and Research Findings

- Diabetes Management: In a controlled study involving diabetic rats induced by streptozotocin (STZ), treatment with the compound resulted in significant improvements in metabolic parameters, including reductions in triglycerides and cholesterol levels .

- Cytotoxicity Assessment: A comparative study on the cytotoxicity of thiazole derivatives demonstrated that specific compounds derived from 4-methylthiazole-5-carboxylic acid exhibited potent anticancer activities with minimal side effects on normal cells .

- Xanthine Oxidase Inhibition: Another study highlighted the role of thiazole derivatives as xanthine oxidase inhibitors, which are relevant for conditions like gout by modulating uric acid production .

Eigenschaften

IUPAC Name |

4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.ClH/c1-3-4(5(7)8)9-2-6-3;/h2H,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZDMKMGHUZRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.